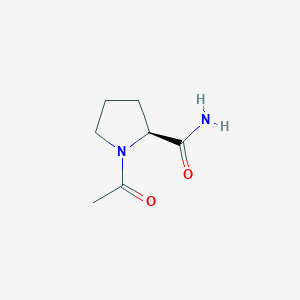

N-Acetyl-L-prolinamide

Description

The exact mass of the compound N-Acetyl-L-prolinamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Acetyl-L-prolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-L-prolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-acetylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXURPNUIYCJENH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936889 | |

| Record name | 1-Acetylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16395-58-7 | |

| Record name | N-Acetylprolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016395587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Actetyl-L-proline amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of N-Acetyl-L-prolinamide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-prolinamide is a derivative of the amino acid L-proline, characterized by an acetyl group attached to the proline nitrogen and an amide group at the C-terminus. This modification imparts specific chemical and physical properties that make it a subject of interest in various scientific domains, including conformational studies of peptides and as a potential building block in medicinal chemistry. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of N-Acetyl-L-prolinamide, along with detailed experimental protocols.

Physical and Chemical Properties

N-Acetyl-L-prolinamide is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂N₂O₂ | [2][3] |

| Molecular Weight | 156.18 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 178-180 °C | [4] |

| Boiling Point (Predicted) | 411.9 ± 34.0 °C | [4] |

| Density (Predicted) | 1.206 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 15.41 ± 0.20 | [4] |

| Solubility | Soluble in organic acids like formic acid and hexafluoroisopropanol (HFIP). Acetic acid and isopropanol are less effective.[5] | [5] |

| Storage | Store at room temperature. | [1] |

Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 16395-58-7 | [2][3] |

| PubChem CID | 85395 | [2] |

| IUPAC Name | (2S)-1-acetylpyrrolidine-2-carboxamide | [2] |

| InChI | InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m0/s1 | [2][3] |

| InChIKey | CXURPNUIYCJENH-LURJTMIESA-N | [2][3] |

| SMILES | CC(=O)N1CCCC[C@H]1C(=O)N | [2] |

Experimental Protocols

Synthesis of N-Acetyl-L-prolinamide

A plausible method for the synthesis of N-Acetyl-L-prolinamide involves the coupling of N-Acetyl-L-proline with ammonia. This can be achieved using standard peptide coupling reagents.

Materials:

-

N-Acetyl-L-proline

-

Ammonia (e.g., as a solution in a suitable solvent like dioxane or as ammonia gas)

-

A peptide coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[2][4]

-

An additive to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt), particularly when using carbodiimide reagents.[6]

-

A suitable aprotic solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), if using aminium-based coupling reagents or if the starting material is a salt.[1]

Procedure:

-

Activation of N-Acetyl-L-proline: Dissolve N-Acetyl-L-proline (1 equivalent) and HOBt (1 equivalent, if using DCC) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Add the coupling reagent (e.g., DCC, 1.1 equivalents) to the solution and stir for 30-60 minutes at 0 °C to form the active ester.

-

Amidation: Introduce ammonia (a saturated solution in dioxane or bubble ammonia gas through the solution) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours (or until completion, as monitored by Thin Layer Chromatography - TLC).

-

Work-up:

-

If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Wash the filtrate with an acidic solution (e.g., 1M HCl) to remove any unreacted base, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted starting material, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification by Recrystallization

Materials:

-

Crude N-Acetyl-L-prolinamide

-

A "good" solvent in which the compound is soluble when hot (e.g., ethyl acetate, ethanol).[7]

-

A "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether).[7]

Procedure:

-

Dissolve the crude product in a minimal amount of the hot "good" solvent.

-

Slowly add the "poor" solvent until the solution becomes cloudy.

-

Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the acetyl methyl group, the proline ring protons, and the amide protons. The chemical shifts will be influenced by the amide bond and the stereochemistry of the proline ring.

¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for the acetyl methyl carbon, the acetyl carbonyl carbon, the carbons of the proline ring, and the amide carbonyl carbon. Typical chemical shift ranges for amide carbonyls are in the region of 165-190 ppm.[8]

Two-Dimensional Infrared (2D IR) Spectroscopy

2D IR spectroscopy is a powerful technique for studying the conformational dynamics of peptides.[4][9]

Experimental Protocol Outline:

-

Sample Preparation: Dissolve N-Acetyl-L-prolinamide in a suitable solvent, such as deuterated chloroform (CDCl₃) or deuterated water (D₂O).[4] The concentration should be optimized to give a sufficient signal-to-noise ratio without causing aggregation.

-

Spectrometer Setup: Utilize a femtosecond infrared spectrometer equipped for 2D IR measurements. This typically involves a sequence of three phase-controlled femtosecond infrared pulses.[10]

-

Data Acquisition: The experiment measures the third-order nonlinear response of the sample. The signal, a vibrational photon echo, is detected using a heterodyne method, which allows for the measurement of both the amplitude and phase of the emitted electric field.[10]

-

Data Processing: The time-domain data is Fourier transformed with respect to two time variables (the delay between the first two pulses and the time after the third pulse) to generate a 2D IR spectrum.[10] This spectrum reveals couplings between different vibrational modes, such as the amide I modes of the acetyl and amide groups, providing insights into the molecule's conformation.[4][9]

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of N-Acetyl-L-prolinamide are limited, research on the closely related tripeptide, N-acetyl-proline-glycine-proline (ac-PGP) , provides valuable insights. Ac-PGP is a matricryptin, a breakdown product of collagen, that acts as a potent neutrophil chemoattractant.[11] It is believed to exert its effects through the CXCR2 receptor , a G-protein coupled receptor.[11][12]

Note: The following signaling pathway is for the related compound N-acetyl-proline-glycine-proline (ac-PGP) and is presented as a plausible model for the investigation of N-Acetyl-L-prolinamide's potential biological activity.

Ac-PGP Signaling Pathway via CXCR2

Workflow for Investigating Biological Activity:

Conclusion

N-Acetyl-L-prolinamide is a well-defined chemical entity with properties that are of interest for both fundamental and applied research. While detailed experimental data on some of its properties, such as NMR spectra and specific biological activities, are still emerging, the information provided in this guide offers a solid foundation for researchers and drug development professionals. The outlined experimental protocols and the potential signaling pathway provide a roadmap for further investigation into the synthesis, characterization, and biological role of this intriguing molecule.

References

- 1. bachem.com [bachem.com]

- 2. file.globalso.com [file.globalso.com]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 5. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 10. pnas.org [pnas.org]

- 11. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CXCR2 antagonists block the N-Ac-PGP-induced neutrophil influx in the airways of mice, but not the production of the chemokine CXCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-L-prolinamide: A Comprehensive Technical Guide on its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-prolinamide is a derivative of the amino acid L-proline, characterized by the acetylation of the amino group and the amidation of the carboxyl group. This modification results in a molecule with distinct physicochemical properties and potential biological activities. Its rigid pyrrolidine ring, a hallmark of proline, imparts significant conformational constraints, making it a valuable scaffold in medicinal chemistry and a model system for studying peptide stereochemistry. This technical guide provides an in-depth analysis of the structure, stereochemistry, and relevant experimental data for N-Acetyl-L-prolinamide.

Chemical Structure and Stereochemistry

N-Acetyl-L-prolinamide possesses a single chiral center at the alpha-carbon (Cα) of the proline ring, inherited from its parent amino acid, L-proline. This confers specific stereochemical properties to the molecule, influencing its three-dimensional conformation and biological interactions.

The systematic IUPAC name for N-Acetyl-L-prolinamide is (2S)-1-acetylpyrrolidine-2-carboxamide[1]. The "(2S)" designation specifies the absolute configuration at the chiral Cα, which is crucial for its biological recognition and activity. The core structure consists of a five-membered pyrrolidine ring N-acylated with an acetyl group and bearing a carboxamide group at the 2-position.

The presence of the tertiary amide bond within the pyrrolidine ring and the secondary amide of the acetyl group significantly influences the molecule's conformational flexibility. Rotation around the acetyl-nitrogen bond and the Cα-carbonyl bond is restricted, leading to defined conformational preferences.

Caption: Chemical structure and stereochemistry of N-Acetyl-L-prolinamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetyl-L-prolinamide is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O₂ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| CAS Number | 16395-58-7 | [1] |

| IUPAC Name | (2S)-1-acetylpyrrolidine-2-carboxamide | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 178-180 °C | |

| Boiling Point (Predicted) | 411.9 ± 34.0 °C | |

| Density (Predicted) | 1.206 ± 0.06 g/cm³ | |

| pKa (Predicted) | 15.41 ± 0.20 |

Experimental Data

Spectroscopic Data

Infrared (IR) Spectroscopy:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amide) | 3400-3200 (broad) |

| C-H Stretch (aliphatic) | 3000-2850 |

| C=O Stretch (amide I) | ~1680-1630 |

| C=O Stretch (acetyl) | ~1650 |

| N-H Bend (amide II) | ~1550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed, assigned ¹H and ¹³C NMR spectra for N-Acetyl-L-prolinamide are not consistently reported in the literature. However, based on the structure and data from related compounds, the following chemical shift regions are expected:

-

¹H NMR:

-

Amide Protons (NH₂): Broad signals in the range of 6.0-8.0 ppm.

-

Pyrrolidine Ring Protons (CH, CH₂): Complex multiplets between 1.5 and 4.5 ppm.

-

Acetyl Protons (CH₃): A sharp singlet around 2.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons (C=O): Resonances in the range of 170-180 ppm.

-

Pyrrolidine Ring Carbons: Signals between 20 and 60 ppm.

-

Acetyl Carbon (CH₃): A signal around 22 ppm.

-

Experimental Protocols

Synthesis of N-Acetyl-L-prolinamide

A common synthetic route to N-Acetyl-L-prolinamide involves the amidation of N-acetyl-L-proline. This can be achieved through the activation of the carboxylic acid followed by reaction with ammonia. One such detailed protocol is outlined below, which describes the synthesis of the related L-prolinamide from N-acetyl-L-proline via an acyl chloride intermediate. A similar final step of ammonolysis would be applied to an activated N-acetyl-L-proline derivative.

Protocol: Synthesis of L-prolinamide from N-acetyl-L-proline (as an illustrative example of the amidation step)

This protocol describes the hydrolysis of N-acetyl-L-prolinamide to L-prolinamide. The reverse reaction, the synthesis of N-Acetyl-L-prolinamide, would involve the activation of N-acetyl-L-proline (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia. A representative procedure for the amidation of an activated N-acetyl-L-proline intermediate is as follows:

-

Activation of N-acetyl-L-proline: N-acetyl-L-proline is reacted with a chlorinating agent, such as thionyl chloride, in an inert solvent like dichloromethane at a reduced temperature (e.g., 0 °C). The reaction progress is monitored until the starting material is consumed.

-

Ammonolysis: The resulting N-acetyl-L-prolyl chloride solution is then slowly added to a concentrated solution of ammonia in an appropriate solvent at a controlled temperature.

-

Work-up and Purification: After the reaction is complete, the product is isolated by filtration and can be purified by recrystallization to yield N-Acetyl-L-prolinamide.

Caption: General synthetic workflow for N-Acetyl-L-prolinamide.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of N-Acetyl-L-prolinamide in defined signaling pathways or its specific biological mechanism of action. Research on the biological activities of related compounds, such as N-acetyl-L-proline, suggests potential roles in areas like inflammation and cellular protection. N-acetylated amino acids, in general, are involved in various metabolic processes. However, without concrete experimental evidence for N-Acetyl-L-prolinamide, any depiction of a signaling pathway would be speculative.

Further research is required to elucidate the specific biological targets and mechanisms of action of N-Acetyl-L-prolinamide to understand its potential therapeutic applications.

Caption: Logical workflow for investigating the biological activity of N-Acetyl-L-prolinamide.

Conclusion

N-Acetyl-L-prolinamide is a structurally defined chiral molecule with potential for further investigation in the fields of medicinal chemistry and chemical biology. This guide has summarized its core structural and stereochemical features, along with available physicochemical and limited experimental data. The provided synthetic workflow offers a basis for its preparation. A significant knowledge gap remains concerning its specific biological functions and interactions with cellular signaling pathways, highlighting a promising area for future research endeavors. The comprehensive characterization of this molecule will be pivotal in unlocking its full potential in drug discovery and development.

References

Unraveling the Biological Profile of N-Acetyl-L-prolinamide: A Technical Guide Based on Current Scientific Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of N-Acetyl-L-prolinamide's biological activity. It is important to note that, based on extensive review of publicly available scientific literature, there is a significant lack of direct research on the specific biological functions of N-Acetyl-L-prolinamide itself. The majority of existing studies focus on its precursor, N-Acetyl-L-proline, and other derivatives of L-prolinamide.

Therefore, this document summarizes the known chemical properties of N-Acetyl-L-prolinamide and explores the documented biological activities of its closely related compounds to provide a contextual framework for future research and development.

N-Acetyl-L-prolinamide: Core Chemical Identity

N-Acetyl-L-prolinamide is a derivative of the amino acid L-proline, characterized by an acetyl group attached to the nitrogen atom and an amide group at the carboxyl terminus. Its primary role, as documented, is that of a chemical intermediate in organic synthesis.

Table 1: Physicochemical Properties of N-Acetyl-L-prolinamide

| Property | Data |

| IUPAC Name | (2S)-1-acetylpyrrolidine-2-carboxamide[1] |

| Synonyms | (S)-1-Acetylpyrrolidine-2-carboxamide, Ac-L-Pro-NH2[1] |

| CAS Number | 16395-58-7[2] |

| Molecular Formula | C₇H₁₂N₂O₂[1][2] |

| Molecular Weight | 156.18 g/mol [1] |

Synthesis and Chemical Transformations

While detailed protocols for the direct synthesis of N-Acetyl-L-prolinamide are not extensively published, its role as an intermediate is established. For instance, it is a precursor in the synthesis of L-prolinamide through deacetylation.

Experimental Protocol: Synthesis of L-prolinamide from N-Acetyl-L-prolinamide

This protocol outlines the chemical conversion of N-Acetyl-L-prolinamide to L-prolinamide, demonstrating a key chemical property.

-

Reaction Initiation : To 64 mL of 2N hydrochloric acid, 33.45 g of N-Acetyl-L-prolinamide (1-acetyl-2-pyrrolidinecarboxamide) is added.

-

Heating and Reflux : The mixture is heated to a temperature of 100°C and allowed to reflux for a period of 2 hours.

-

Concentration : Following the reflux, the reaction mixture is concentrated to a reduced volume until the point of crystallization.

-

Neutralization and Isolation : The pH of the concentrated solution is adjusted to 8. The resulting precipitate, L-prolinamide, is then isolated by filtration and dried.

Biological Activity of Structurally Related Compounds

The biological activities of compounds structurally similar to N-Acetyl-L-prolinamide, such as N-Acetyl-L-proline and other L-prolinamide derivatives, offer valuable insights into its potential, yet unconfirmed, therapeutic applications.

N-Acetyl-L-proline: A Precursor with Therapeutic Uses

N-Acetyl-L-proline serves as a building block in the synthesis of various pharmaceutical compounds. It is implicated in the development of treatments for a range of conditions.

-

Therapeutic Areas : It is used in the synthesis of pharmaceuticals for disorders related to the nervous, vascular, musculoskeletal, and cutaneous systems.[3]

-

Enzyme Inhibition Studies : As an analog of the C-terminal dipeptide portion of preferred substrates for the angiotensin-converting enzyme (ACE), it has been utilized in studies to probe the enzyme's active site.[4]

L-prolinamide Derivatives: A Class with Diverse Activities

Derivatives of L-prolinamide have been synthesized and evaluated for various biological activities, demonstrating the therapeutic potential of this chemical scaffold.

Certain N-substituted L-prolinamide derivatives have exhibited cytotoxic effects against human cancer cell lines.

Table 2: Representative In Vitro Cytotoxicity of N-(4'-substituted phenyl)-L-prolinamides

| Cell Line | Cancer Type | Example % Inhibition (at 100 µM) |

| SGC7901 | Human Gastric Carcinoma | ~60%[5] |

| HCT-116 | Human Colon Carcinoma | ~55%[5] |

| HepG2 | Human Liver Carcinoma | ~70%[5] |

| A549 | Human Lung Carcinoma | ~50%[5] |

Note: The percentage of inhibition is an approximation based on graphical data from the cited source.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Culture : Human carcinoma cells are seeded in 96-well plates and incubated to allow for attachment.

-

Compound Incubation : The cells are treated with the L-prolinamide derivatives at a specified concentration (e.g., 100 µM) for 48 hours.

-

MTT Reagent Addition : An MTT solution is added to each well, and the plates are incubated for several hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : The culture medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the percentage of cell inhibition compared to untreated controls.

L-prolinamide derivatives incorporating a thiazolidine-4-one moiety have been investigated as potential inhibitors of ACE, a key enzyme in the regulation of blood pressure.[6] Molecular docking studies have been employed to predict their binding affinity.[6]

Table 3: Predicted Binding Affinities of L-prolinamide Derivatives to ACE

| Compound | Docking Score (kcal/mol) |

| L-prolinamide Derivative D8 | -7.134[6] |

| Captopril (Reference Drug) | Not specified in the same study |

| Enalapril (Reference Drug) | Not specified in the same study |

A more negative docking score suggests a higher predicted binding affinity.

Visualized Pathways and Relationships

Synthesis Pathway

Caption: A generalized synthetic route to L-prolinamide via N-Acetyl-L-prolinamide.

Conceptual Biological Relationships

Caption: Inferred potential biological activities for N-Acetyl-L-prolinamide based on its analogs.

Future Directions

The lack of direct research into the biological activity of N-Acetyl-L-prolinamide presents a clear opportunity for novel investigations. Based on the activities of its structural analogs, future studies could productively focus on its potential as an anticancer agent, an inhibitor of the angiotensin-converting enzyme, or as a modulator of the central nervous system. Initial in vitro screening in these areas would be a logical first step to defining the biological profile of this compound.

References

- 1. N-Acetylprolinamide | C7H12N2O2 | CID 85395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. N-Acetyl-L-proline | 68-95-1 [chemicalbook.com]

- 4. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. nveo.org [nveo.org]

An In-depth Technical Guide on the Core Mechanism of Action of Pyrrolidone Derivatives in Biological Systems

Disclaimer: As of December 2025, publicly available scientific literature lacks specific, in-depth data regarding the mechanism of action for N-Acetyl-L-prolinamide. To fulfill the structural and technical requirements of this guide, this document will focus on the well-researched and structurally related pyrrolidone derivative, Nefiracetam . Nefiracetam serves as an exemplary model for understanding how this class of compounds interacts with complex biological systems and showcases the experimental approaches used to elucidate these mechanisms.

Executive Summary

Nefiracetam is a cognitive-enhancing compound of the racetam class, known for its multimodal mechanism of action that converges on critical pathways for neuronal signaling and synaptic plasticity. Unlike compounds with a single target, Nefiracetam modulates several key neurotransmitter systems, including the glutamatergic, cholinergic, and GABAergic systems. Its core mechanism involves the potentiation of N-methyl-D-aspartate (NMDA) and acetylcholine (ACh) receptor function through the modulation of intracellular signaling cascades, particularly involving Protein Kinase C (PKC) and various G-proteins. This guide provides a detailed examination of these pathways, supported by quantitative data from key experiments, detailed methodologies, and visual diagrams of the molecular interactions.

Core Mechanisms of Action

Nefiracetam exerts its effects through a complex interplay with multiple neuronal targets. The primary mechanisms can be categorized by the neurotransmitter system they influence.

Glutamatergic System Modulation

The glutamatergic system, particularly signaling through the NMDA receptor, is fundamental for learning and memory. Nefiracetam enhances NMDA receptor function through a sophisticated, multi-pronged mechanism.

It potentiates NMDA receptor currents not by acting as a direct agonist, but by initiating an intracellular signaling cascade that increases the receptor's sensitivity.[1] A key event in this cascade is the activation of Protein Kinase C alpha (PKCα).[1][2] Nefiracetam treatment has been shown to increase PKCα activity in a bell-shaped dose-response curve, with peak activation occurring at a concentration of 10 nM.[1][2] This activation of PKC leads to the phosphorylation of the NMDA receptor, which in turn enhances its function.[1]

Furthermore, this PKC-dependent pathway reduces the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel.[1] By attenuating this block, Nefiracetam facilitates ion flow through the channel at normal membrane potentials, thereby promoting synaptic plasticity.[1]

Cholinergic System Modulation

Nefiracetam potentiates currents through α4β2-type nicotinic acetylcholine receptors (nAChRs) in a potent and efficacious manner.[3] This potentiation is mediated by Gs proteins, distinguishing it from its effects on other channels that may involve Gi/Go proteins.[4] The effect is concentration-dependent, with enhancement observed at micromolar concentrations (1-10 µM), while a depressive effect can occur at lower, submicromolar concentrations.[3][4] This modulation of the cholinergic system is crucial for its cognitive-enhancing effects, as this system is deeply involved in attention and memory.[5]

GABAergic System Modulation

Nefiracetam's interaction with the GABAergic system is complex, involving both potentiation and inhibition depending on the GABA concentration. Studies using whole-cell patch-clamp techniques on dorsal root ganglion neurons show that 10 µM Nefiracetam shifts the GABA dose-response curve to the left, indicating potentiation at low GABA concentrations.[6] However, it also reduces the maximal response to GABA by approximately 22.8%.[6] This dual action suggests a stabilizing or modulatory effect on GABAergic transmission rather than simple agonism or antagonism.[6]

Effects on Neuronal Calcium Channels

Nefiracetam directly enhances the activity of long-lasting (N/L-type) neuronal Ca²⁺ channels.[7] At a concentration of 1 µM, it can increase Ca²⁺ channel currents.[7] This action is dependent on pertussis toxin-sensitive G-proteins (Gi/Go), suggesting a mechanism where Nefiracetam facilitates recovery from G-protein-mediated inhibition of these channels.[7] By increasing calcium influx, Nefiracetam can enhance neurotransmitter release and other calcium-dependent signaling processes.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on Nefiracetam, providing insight into its potency and efficacy at various molecular targets.

| Target System | Parameter Measured | Effective Concentration | Observed Effect | Reference |

| Glutamatergic | PKCα Activity | 10 nM (peak) | Bell-shaped dose-response; increased phosphorylation of NMDA receptor. | [1][2] |

| Glutamatergic | NMDA Receptor Current | 10 nM | Attenuation of voltage-dependent Mg²⁺ block. | [1] |

| Cholinergic | α4β2 nAChR Current | 1-10 µM | Long-term enhancement of acetylcholine-evoked currents. | [3][4] |

| GABAergic | GABA-induced Cl⁻ Current | 10 µM | Potentiation at low GABA concentrations; 22.84% reduction in maximal response. | [6] |

| Ca²⁺ Channels | N/L-type Ca²⁺ Current | 1 µM | Increased current in NG108-15 cells. | [7] |

Key Experimental Protocols

The mechanisms of Nefiracetam have been elucidated primarily through electrophysiological and biochemical techniques. Below are detailed methodologies for two cornerstone experiments.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure ion currents through receptors (e.g., NMDA, GABA) and channels (e.g., Ca²⁺) in individual neurons in response to Nefiracetam.

Objective: To measure changes in NMDA-induced currents in rat cortical neurons upon application of Nefiracetam.

Methodology:

-

Cell Preparation: Primary cultures of cortical or hippocampal neurons are prepared from rat embryos and plated on coverslips. Neurons are maintained in culture for 7-14 days to allow for maturation.[1]

-

Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution (e.g., artificial cerebrospinal fluid).

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ. The pipette is filled with an internal solution designed to mimic the intracellular environment.[8]

-

Giga-seal Formation: The pipette is lowered onto the surface of a target neuron. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.[8]

-

Data Acquisition: The neuron is voltage-clamped at a holding potential (e.g., -70 mV). Agonists (e.g., NMDA and glycine) are applied to evoke a baseline current. Nefiracetam is then co-applied with the agonists to measure its modulatory effect on the current.[1]

-

Analysis: The amplitude, activation, and desensitization kinetics of the currents are analyzed before, during, and after Nefiracetam application using software like pCLAMP.

References

- 1. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CaM kinase II and protein kinase C activations mediate enhancement of long-term potentiation by nefiracetam in the rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Presynaptic nicotinic acetylcholine receptors as a functional target of nefiracetam in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of the neuronal nicotinic acetylcholine receptor-channel by the nootropic drug nefiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the nootropic drug nefiracetam on the GABAA receptor-channel complex in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

N-Acetyl-L-prolinamide: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic applications of N-Acetyl-L-prolinamide. It is intended for an audience of researchers, scientists, and drug development professionals. The information presented is based on available scientific literature and is for informational purposes only. N-Acetyl-L-prolinamide is a chemical compound for research use and is not an approved drug.

Executive Summary

N-Acetyl-L-prolinamide is a derivative of the amino acid L-proline. While direct research into its therapeutic applications is limited, its chemical structure suggests potential pharmacological activities worthy of investigation. As an N-acetylated amino acid amide, it belongs to a class of molecules with known roles in cellular signaling and metabolic regulation. This guide explores the potential therapeutic avenues for N-Acetyl-L-prolinamide by examining the known biological activities of its constituent parts—the N-acetyl group, the L-proline core, and the amide functional group—and of structurally related compounds. The synthesis, physicochemical properties, and hypothetical mechanisms of action are discussed, alongside proposed experimental protocols for future research.

Introduction to N-Acetyl-L-prolinamide

N-Acetyl-L-prolinamide is the N-acetylated form of L-prolinamide. The introduction of an acetyl group to the nitrogen atom of the proline ring can alter the molecule's polarity, stability, and ability to interact with biological targets compared to its parent molecule, L-proline. The amide group at the carboxyl end further modifies its chemical properties, potentially influencing its pharmacokinetic profile and mechanism of action.

While N-Acetyl-L-proline, the precursor to N-Acetyl-L-prolinamide, is utilized in the synthesis of pharmaceuticals for a range of conditions including nervous, vascular, musculoskeletal, and cutaneous disorders, and possesses anti-inflammatory and analgesic properties, the therapeutic potential of the amidated form remains largely unexplored.[1][2] L-prolinamide itself serves as a crucial building block in the synthesis of various biologically active compounds and therapeutic peptides, enhancing their stability and bioavailability.[3]

This guide will, therefore, extrapolate potential applications for N-Acetyl-L-prolinamide based on the known functions of these related molecules and the broader class of N-acyl amino acids, which are recognized as significant signaling molecules with therapeutic potential.[4][5]

Physicochemical Properties

A summary of the computed physicochemical properties of N-Acetyl-L-prolinamide is provided in Table 1. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O₂ | [6] |

| Molecular Weight | 156.18 g/mol | [6] |

| XLogP3 | -1.3 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Topological Polar Surface Area | 63.4 Ų | [6] |

Table 1: Computed Physicochemical Properties of N-Acetyl-L-prolinamide.

Potential Therapeutic Applications and Mechanisms of Action

Based on the known activities of related compounds, several potential therapeutic applications for N-Acetyl-L-prolinamide can be hypothesized.

Neuroprotection and Cognitive Enhancement

Derivatives of L-proline have been investigated for their nootropic effects.[7] The structural similarity of N-Acetyl-L-prolinamide to other neuroactive compounds suggests it could modulate neuronal function.

Hypothesized Mechanism: Proline metabolism is intricately linked to cellular energetics and the mitigation of oxidative stress, both of which are critical for neuronal health.[8][9] N-Acetyl-L-prolinamide could potentially influence these pathways, offering neuroprotective effects. It may also interact with neurotransmitter systems, a property observed in other L-proline derivatives.

Anti-inflammatory and Immunomodulatory Effects

N-acetylated amino acids, including N-Acetyl-L-proline, have demonstrated anti-inflammatory properties.[2][10]

Hypothesized Mechanism: The anti-inflammatory effects could be mediated through the modulation of signaling pathways involved in inflammation, such as those governed by reactive oxygen species (ROS). Proline metabolism itself is a source of ROS, which at physiological levels, can act as signaling molecules.[8][11] By influencing proline metabolism, N-Acetyl-L-prolinamide might regulate these signaling cascades.

Tissue Repair and Anti-Aging

N-Acetyl-L-proline is used in cosmetic formulations for its anti-aging and skin-repairing properties.[10] The amide derivative may share or enhance these characteristics.

Hypothesized Mechanism: Proline is a major component of collagen, a key protein in the extracellular matrix of skin and other connective tissues.[9] By serving as a proline donor or by influencing proline metabolism, N-Acetyl-L-prolinamide could support collagen synthesis and tissue regeneration.

Signaling Pathways

The biological effects of N-Acetyl-L-prolinamide are likely mediated through its influence on fundamental cellular pathways.

Proline Metabolism Pathway

Proline homeostasis is maintained through a balance of synthesis and degradation, which is linked to cellular energy status and stress responses.

Caption: Proline biosynthesis and catabolism pathways.

Experimental Protocols

To investigate the therapeutic potential of N-Acetyl-L-prolinamide, a series of in vitro and in vivo experiments are necessary.

Synthesis of N-Acetyl-L-prolinamide

The synthesis of N-Acetyl-L-prolinamide can be achieved from its precursor, N-Acetyl-L-proline.

Protocol:

-

Activation of N-Acetyl-L-proline: Dissolve N-Acetyl-L-proline in a suitable aprotic solvent (e.g., dichloromethane). Cool the solution to 0°C. Add a coupling agent (e.g., thionyl chloride or a carbodiimide like DCC) dropwise while maintaining the temperature.

-

Amidation: To the activated N-Acetyl-L-proline, add a solution of ammonia in a suitable solvent (e.g., concentrated ammonia solution or ammonia gas bubbled through the solvent) at 0°C.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure N-Acetyl-L-prolinamide.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

In Vitro Screening for Bioactivity

A hypothetical workflow for the initial in vitro screening of N-Acetyl-L-prolinamide is presented below.

Caption: In vitro screening workflow for N-Acetyl-L-prolinamide.

Quantitative Data from Related Compounds

While quantitative data for N-Acetyl-L-prolinamide is not available, data from studies on related compounds can provide a basis for comparison and hypothesis generation.

| Compound | Assay | Result | Therapeutic Implication | Reference |

| L-proline analogues (L-AZC, 4-L-CHOP) | Antitumor activity in vitro | Potent inhibitors of cell growth | Potential as anticancer agents | [12][13] |

| Proline-based inhibitors | Dengue and Zika Virus NS2B/NS3 protease inhibition | IC₅₀ values in the low micromolar range | Potential as antiviral agents | [14] |

| N-acyl alanines | Antiproliferative effect in vitro | Inhibition of cancer cell proliferation | Potential as anticancer agents | [5] |

| Stearoyl derivatives of tyrosine, serine, and threonine | Neuroprotection activity | Protection against neuronal damage | Potential for treating neurodegenerative diseases | [5] |

Table 2: Bioactivity of L-proline Derivatives and N-acyl Amino Acids.

Conclusion and Future Directions

N-Acetyl-L-prolinamide represents an under-investigated molecule with potential therapeutic applications stemming from its structural relationship to bioactive L-proline derivatives and N-acyl amino acids. The hypothetical mechanisms of action, centered around the modulation of proline metabolism, cellular stress responses, and inflammatory pathways, provide a strong rationale for future research.

The immediate next steps should involve the chemical synthesis and purification of N-Acetyl-L-prolinamide, followed by a comprehensive in vitro screening campaign as outlined in this guide. Positive hits from these initial studies would warrant further investigation into the specific molecular targets and mechanisms of action, ultimately leading to preclinical in vivo studies to assess its efficacy and safety in relevant disease models. The exploration of N-Acetyl-L-prolinamide could unveil a novel class of therapeutics for a variety of disorders.

References

- 1. N-Acetyl-L-proline | 68-95-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylprolinamide | C7H12N2O2 | CID 85395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]

- 8. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bloomtechz.com [bloomtechz.com]

- 11. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

- 12. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Strategic Use of N-Acetyl-L-prolinamide as a Precursor in L-prolinamide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-prolinamide is a valuable chiral intermediate in the synthesis of various pharmaceuticals and peptides.[1] Its efficient and stereochemically pure synthesis is of significant interest to the drug development and manufacturing sectors. One effective strategy for producing L-prolinamide involves the use of N-Acetyl-L-prolinamide as a stable, readily prepared precursor. This technical guide provides an in-depth overview of this synthetic approach, detailing the preparation of N-Acetyl-L-prolinamide and its subsequent conversion to L-prolinamide. The methodologies, quantitative data, and underlying chemical principles are presented to support research and development activities in this area.

Synthesis of N-Acetyl-L-prolinamide from N-Acetyl-L-proline

The initial step in this synthetic pathway is the preparation of the N-acetylated precursor. This is typically achieved by converting N-Acetyl-L-proline into an activated form, such as an acid chloride, followed by amidation.

Experimental Protocol:

A common laboratory-scale procedure for the synthesis of N-Acetyl-L-prolinamide is as follows:

-

Activation of N-Acetyl-L-proline: 45.11g of N-Acetyl-L-proline is suspended in dichloromethane. The mixture is cooled to below 0°C.

-

Thionyl chloride (45 mL) is added dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is warmed to 25°C and stirred for 6 hours. Reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is concentrated under reduced pressure and dried to yield the intermediate N-Acetyl-L-prolyl chloride.

-

Amidation: The resulting 46g of N-Acetyl-L-prolyl chloride is then reacted with 250 mL of a 25% concentrated ammonia solution at 25°C with stirring for 3 hours.

-

The resulting solid is collected by filtration to yield 1-acetyl-2-pyrrolidinecarboxamide (N-Acetyl-L-prolinamide).[2]

Quantitative Data:

| Parameter | Value | Reference |

| Purity of N-Acetyl-L-prolyl chloride | 98.3% | [2] |

| Yield of N-Acetyl-L-prolyl chloride | 91% | [2] |

| Purity of N-Acetyl-L-prolinamide | 98% | [2] |

| Yield of N-Acetyl-L-prolinamide | 81.5% | [2] |

Conversion of N-Acetyl-L-prolinamide to L-prolinamide via Acid Hydrolysis

The final step in the synthesis is the deacetylation of N-Acetyl-L-prolinamide to yield the target compound, L-prolinamide. This is typically accomplished through acid-catalyzed hydrolysis.

Experimental Protocol:

The following protocol outlines the deacetylation process:

-

44.41 g of N-Acetyl-L-prolinamide (1-acetyl-2-pyrrolidinecarboxamide) is added to 160 mL of 2N HCl.[3]

-

The mixture is heated to 103°C and refluxed for 2 hours, maintaining a gentle reflux throughout the reaction period.[3]

-

After the reaction is complete, the mixture is concentrated to a small volume until crystallization begins.

-

The pH of the solution is adjusted to 8.

-

The solid product is collected by filtration and dried to yield L-prolinamide.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield of L-prolinamide | 95.3% | [3] |

| HPLC Purity of L-prolinamide | 99.1% | [3] |

| D-isomer impurity | 0.11% | [3] |

Reaction Mechanisms and Visualizations

Synthesis Pathway Overview

The overall synthetic route from N-Acetyl-L-proline to L-prolinamide can be visualized as a two-step process: the formation of the amide from the N-acetylated amino acid, followed by the removal of the acetyl protecting group.

References

An In-depth Technical Guide on the Solubility of N-Acetyl-L-prolinamide

To the Attention of Researchers, Scientists, and Drug Development Professionals:

This guide will provide the known physicochemical properties of N-Acetyl-L-prolinamide, clarify its distinction from N-Acetyl-L-proline, and present a general, state-of-the-art experimental protocol for how its solubility could be determined.

Physicochemical Properties of N-Acetyl-L-prolinamide

While quantitative solubility data is scarce, fundamental properties of N-Acetyl-L-prolinamide have been cataloged. These properties are essential for any experimental design involving this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| IUPAC Name | (2S)-1-acetylpyrrolidine-2-carboxamide | [1] |

| CAS Number | 16395-58-7 | [1][2] |

| Melting Point | 178-180 °C | [2] |

| Boiling Point (Predicted) | 411.9 ± 34.0 °C | [2] |

| Density (Predicted) | 1.206 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 15.41 ± 0.20 | [2] |

Clarification: N-Acetyl-L-prolinamide vs. N-Acetyl-L-proline

It is critical to distinguish between the target compound, N-Acetyl-L-prolinamide, and the extensively studied N-Acetyl-L-proline. The structural difference—a carboxamide group versus a carboxylic acid group—profoundly influences the molecule's polarity, hydrogen bonding capacity, and, consequently, its solubility profile.

-

N-Acetyl-L-prolinamide (C₇H₁₂N₂O₂): Contains a primary amide group (-CONH₂).

-

N-Acetyl-L-proline (C₇H₁₁NO₃): Contains a carboxylic acid group (-COOH).

The presence of the acidic proton in N-Acetyl-L-proline allows for pH-dependent solubility and different solvation interactions compared to the amide. Researchers are advised to exercise caution when reviewing literature to ensure the data pertains to the correct compound.

Experimental Protocol for Solubility Determination (Static Gravimetric Method)

While no specific experimental protocols for N-Acetyl-L-prolinamide were found, the static gravimetric method is a standard and reliable technique used for similar compounds, such as N-Acetyl-L-proline.[3][4] The following is a detailed, generalized methodology for determining the solubility of a solid compound like N-Acetyl-L-prolinamide.

Objective: To measure the equilibrium solubility of N-Acetyl-L-prolinamide in various solvents at different temperatures.

Apparatus:

-

Jacketed glass equilibrium vessel (e.g., 100 mL)

-

Recirculating water bath with temperature control (±0.05 K)

-

Magnetic stirrer and stir bars

-

Digital thermometer (±0.01 K)

-

Analytical balance (±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Drying oven (vacuum or convection)

-

Sample vials

Procedure:

-

Preparation: An excess amount of solid N-Acetyl-L-prolinamide is added to a known mass of the selected solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed to prevent solvent evaporation. The solution is continuously agitated using the magnetic stirrer at a constant, predetermined temperature, controlled by the recirculating water bath. The system is allowed to stir for a sufficient duration (e.g., 24 hours) to ensure solid-liquid equilibrium is reached. Preliminary experiments should be conducted to determine the minimum time required to achieve equilibrium.

-

Sampling: After equilibration, stirring is stopped, and the suspension is allowed to settle for a period (e.g., 2-4 hours) to allow the undissolved solid to precipitate.

-

Sample Extraction: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a filter to prevent the transfer of any solid particles.

-

Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed sample vial. The exact mass of the saturated solution is determined using the analytical balance.

-

Drying: The vial containing the saturated solution is placed in a drying oven at a suitable temperature (e.g., 60-80 °C) until the solvent has completely evaporated and a constant mass of the dissolved solid is achieved.

-

Calculation: The mass of the solvent in the sample is calculated by subtracting the final mass of the dried solid from the initial mass of the saturated solution. The mole fraction solubility (x) can then be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute (N-Acetyl-L-prolinamide).

-

M₁ is the molar mass of the solute.

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

-

-

Temperature Variation: The entire procedure is repeated for each desired temperature point and for each solvent being investigated.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the static gravimetric method for solubility determination.

Conclusion

For professionals in drug development and scientific research, understanding the solubility of N-Acetyl-L-prolinamide is crucial for formulation, purification, and dosage design. While direct, quantitative data remains unpublished, the physicochemical properties and established experimental methodologies presented in this guide provide a foundational framework. It is recommended that researchers undertake experimental determination of solubility using standardized methods, such as the one outlined, to generate the necessary data for their specific applications. Future research in this area would be a valuable contribution to the scientific community.

References

An In-Depth Technical Guide to N-Acetyl-L-prolinamide Derivatives and Their Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-prolinamide derivatives represent a burgeoning class of compounds with significant therapeutic potential across a spectrum of diseases. The inherent conformational rigidity of the proline scaffold, combined with the diverse functionalities that can be introduced via N-acetylation and amidation, makes these derivatives attractive candidates for targeted drug design. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of N-Acetyl-L-prolinamide derivatives, with a focus on their applications in oncology, neuroprotection, and anti-inflammatory therapies.

Synthesis of N-Acetyl-L-prolinamide Derivatives

The synthesis of N-Acetyl-L-prolinamide derivatives typically involves a multi-step process commencing with commercially available L-proline. The core synthetic strategy revolves around the formation of an amide bond between an N-protected proline derivative and a suitable amine.

A general synthetic approach is the synthesis of N-aryl-L-prolinamides. This process begins with the condensation of a p-fluoronitrobenzene derivative with L-proline under aqueous-alcoholic basic conditions to yield N-aryl-L-prolines. Subsequent amidation is achieved through a two-stage, one-pot reaction involving thionyl chloride (SOCl2) and the desired amine, furnishing the final L-prolinamide products.[1]

General Experimental Protocol: Synthesis of N-(4'-substituted phenyl)-L-prolinamides[1]

-

Synthesis of N-aryl-L-prolines: A mixture of the respective p-fluoronitrobenzene derivative (1.0 eq) and L-proline (1.2 eq) in an aqueous-alcoholic solution containing a base (e.g., K2CO3, 2.0 eq) is refluxed for a specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is acidified with HCl to precipitate the N-aryl-L-proline product, which is then filtered, washed, and dried.

-

Synthesis of N-(4'-substituted phenyl)-L-prolinamides: The synthesized N-aryl-L-proline (1.0 eq) is dissolved in a suitable solvent (e.g., CH2Cl2) and cooled to 0°C. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at room temperature. The corresponding amine (1.5 eq) is then added, and the reaction is stirred until completion as monitored by TLC. The reaction mixture is washed with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired N-(4'-substituted phenyl)-L-prolinamide.

Anticancer Applications

Recent studies have highlighted the potential of N-Acetyl-L-prolinamide derivatives as antiproliferative agents. The cytotoxic effects of a series of N-(4'-substituted phenyl)-L-prolinamides have been evaluated against various human carcinoma cell lines.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the percentage of cell inhibition of selected N-(4'-substituted phenyl)-L-prolinamides at a concentration of 100 µM against four human cancer cell lines.

| Compound ID | Substituent on Phenyl Ring | SGC7901 (Gastric) % Inhibition (±SD) | HCT-116 (Colon) % Inhibition (±SD) | HepG2 (Liver) % Inhibition (±SD) | A549 (Lung) % Inhibition (±SD) |

| 4a | 4-Nitro | 85.12 ± 1.55 | 93.33 ± 1.36 | 79.50 ± 1.24 | 95.41 ± 0.67 |

| 4s | 4-Chloro | 45.21 ± 2.11 | 65.43 ± 1.87 | 60.15 ± 2.03 | 70.13 ± 3.41 |

| 4u | 4-Trifluoromethyl | 8.02 ± 1.54 | 81.29 ± 2.32 | 50.04 ± 1.45 | 83.36 ± 1.70 |

| 4w | 4-Cyano | 27.27 ± 2.38 | 58.76 ± 2.54 | 55.32 ± 1.98 | 62.11 ± 2.45 |

| 5-FU (Control) | - | 75.60 ± 0.15 | 81.20 ± 0.08 | 70.30 ± 0.11 | 64.29 ± 2.09 |

Data extracted from a study on N-(4'-nitrophenyl)-l-prolinamides.[1]

Experimental Protocol: MTT Assay for Cytotoxicity[1]

-

Cell Culture: Human carcinoma cell lines (SGC7901, HCT-116, HepG2, and A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The synthesized compounds, dissolved in DMSO and diluted with media, are added to the wells at a final concentration of 100 µM. 5-Fluorouracil (5-FU) is used as a positive control.

-

MTT Assay: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.

-

Data Analysis: The absorbance at 490 nm is measured using a microplate reader. The percentage of cell inhibition is calculated using the formula: (1 - (OD_sample / OD_control)) * 100%.

Putative Anticancer Signaling Pathway

While the exact mechanism of action for these derivatives is still under investigation, it is hypothesized that they may induce apoptosis and cell cycle arrest. The c-MYC oncogene, which is associated with cell proliferation, has been identified as a potential target for compounds containing the prolinamide motif.[1]

Neuroprotective Potential

While direct studies on N-Acetyl-L-prolinamide derivatives in neuroprotection are limited, research on structurally related compounds, such as proline-rich polypeptides and N-acetylcysteine amide (NACA), provides a strong rationale for their investigation in this area. These related compounds have demonstrated neuroprotective effects by mitigating oxidative stress, reducing apoptosis, and modulating inflammatory responses in neuronal cells.[2][3]

Potential Mechanisms of Neuroprotection

Proline itself has been shown to protect mammalian cells against oxidative stress by preserving the glutathione redox environment.[4] Furthermore, proline-rich polypeptides have been found to be effective against neurodegeneration induced by β-amyloid peptide.[2] The neuroprotective effects of the proline-containing dipeptide, GVS-111, are attributed to its antioxidant activity and its ability to attenuate glutamate-provoked neurotoxicity.[3]

Experimental Workflow for Assessing Neuroprotection

A common in vitro model for assessing neuroprotection involves challenging neuronal cell lines with a neurotoxic agent and evaluating the protective effects of the test compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of N-acetylated amino acid amides is an area of active research. N-acyl amino acids, a related class of endogenous signaling molecules, have demonstrated analgesic and anti-inflammatory actions.[5] Their mechanisms are thought to involve the inhibition of fatty acid amide hydrolase (FAAH) and the activation of G-protein coupled receptors, leading to the production of anti-inflammatory eicosanoids.[5]

Putative Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of N-acetylated amides may be mediated through the modulation of key inflammatory pathways, such as the NF-κB signaling cascade. By inhibiting the activation of NF-κB, these compounds could suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Future Directions and Conclusion

N-Acetyl-L-prolinamide derivatives represent a versatile scaffold for the development of novel therapeutics. The preliminary data on their anticancer activity are promising and warrant further investigation, including in vivo studies and the elucidation of precise mechanisms of action. The potential for neuroprotective and anti-inflammatory applications, inferred from studies on related compounds, opens exciting new avenues for research. Future work should focus on synthesizing a broader range of derivatives, conducting comprehensive structure-activity relationship (SAR) studies, and performing detailed mechanistic investigations to fully unlock the therapeutic potential of this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective action of proline-rich polypeptide-1 in β-amyloid induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Memory restoring and neuroprotective effects of the proline-containing dipeptide, GVS-111, in a photochemical stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Acetyl-L-prolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetyl-L-prolinamide, a proline derivative of interest in various scientific domains, including drug discovery and peptide chemistry. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for N-Acetyl-L-prolinamide. It is important to note that while some of this data is derived from experimental studies on closely related analogs, it provides a robust predictive framework for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of N-Acetyl-L-prolinamide in solution. The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR. These predictions are based on data from analogous compounds, including N-Acetyl-L-proline and other N-acetylated amino acid derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-Acetyl-L-prolinamide

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.5 | Singlet (broad) | 1H | Amide NH (cis/trans isomers may be present) |

| ~6.8-7.1 | Singlet (broad) | 1H | Amide NH (cis/trans isomers may be present) |

| ~4.3-4.5 | Doublet of doublets | 1H | α-CH |

| ~3.4-3.7 | Multiplet | 2H | δ-CH ₂ |

| ~2.0-2.3 | Multiplet | 2H | β-CH ₂ |

| ~1.8-2.0 | Multiplet | 2H | γ-CH ₂ |

| ~2.1 | Singlet | 3H | Acetyl CH ₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Acetyl-L-prolinamide

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~175-178 | Amide C =O |

| ~170-172 | Acetyl C =O |

| ~59-62 | α-C |

| ~46-49 | δ-C |

| ~29-32 | β-C |

| ~24-27 | γ-C |

| ~22-24 | Acetyl C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in N-Acetyl-L-prolinamide. The expected characteristic absorption bands are detailed in Table 3. Studies on the conformations of N-Acetyl-L-prolinamide have been conducted using advanced 2D IR spectroscopy.

Table 3: Characteristic IR Absorption Bands for N-Acetyl-L-prolinamide

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400-3200 | Strong, Broad | N-H | Stretch (Amide) |

| 3000-2850 | Medium | C-H | Stretch (Aliphatic) |

| ~1680-1630 | Strong | C=O | Stretch (Amide I) |

| ~1640-1600 | Strong | C=O | Stretch (Acetyl) |

| ~1570-1515 | Medium | N-H | Bend (Amide II) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-Acetyl-L-prolinamide. The compound has a molecular formula of C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol .[1][2]

Table 4: Mass Spectrometry Data for N-Acetyl-L-prolinamide

| m/z | Ion |

| 157.09 | [M+H]⁺ |

| 179.07 | [M+Na]⁺ |

Predicted Fragmentation: Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ is expected to undergo characteristic amide bond cleavages. Key predicted fragments would arise from the loss of the acetamide group and fragmentation of the proline ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for N-Acetyl-L-prolinamide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Acetyl-L-prolinamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may influence the chemical shifts of exchangeable protons (amide N-H).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of solid N-Acetyl-L-prolinamide powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition:

-

Apply pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of N-Acetyl-L-prolinamide (approximately 1-10 µg/mL) in a solvent system compatible with electrospray ionization, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min). A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis:

-

Acquire mass spectra in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. For fragmentation studies (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like N-Acetyl-L-prolinamide.

References

Methodological & Application

Application Note & Protocol: Synthesis of N-Acetyl-L-prolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of N-Acetyl-L-prolinamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, N-Acetyl-L-proline. The protocol outlines a two-step process involving the formation of an acyl chloride intermediate followed by amidation. This application note includes a comprehensive experimental procedure, a summary of reaction parameters and yields in a tabular format, and a visual workflow diagram to facilitate clear understanding and execution of the synthesis.

Introduction

N-Acetyl-L-prolinamide is a derivative of the amino acid L-proline, featuring an acetylated N-terminus and a carboxamide at the C-terminus. This modification can alter the parent molecule's physicochemical properties, such as solubility, stability, and cell permeability, making it a useful synthon in the design and synthesis of novel therapeutic agents. The following protocol details a reliable method for the preparation of N-Acetyl-L-prolinamide.

Reaction Scheme

The synthesis of N-Acetyl-L-prolinamide from N-Acetyl-L-proline proceeds via a two-step reaction, as illustrated below:

Step 1: Formation of N-Acetyl-L-prolyl Chloride N-Acetyl-L-proline is reacted with thionyl chloride to form the corresponding acyl chloride.

Step 2: Amidation to N-Acetyl-L-prolinamide The acyl chloride intermediate is then reacted with concentrated ammonia to yield the final product, N-Acetyl-L-prolinamide.

Experimental Protocol

This protocol is adapted from established chemical synthesis procedures.[1]

3.1. Materials and Reagents

-

N-Acetyl-L-proline

-

Dichloromethane (CH₂Cl₂)

-

Thionyl chloride (SOCl₂)

-

Concentrated ammonia solution (25%)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, filtration apparatus)

3.2. Step 1: Synthesis of N-Acetyl-L-prolyl Chloride (Compound III)

-

In a suitable round-bottom flask, suspend 45.11 g of N-Acetyl-L-proline in dichloromethane.

-

Stir the mixture to ensure homogeneity.

-

Cool the flask to below 0 °C using an ice bath.

-

Slowly add 45 mL of thionyl chloride dropwise to the cooled suspension, maintaining the temperature at 0 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to 25 °C.

-

Continue stirring at 25 °C for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.

-

Dry the resulting residue to obtain N-Acetyl-L-prolyl chloride.

3.3. Step 2: Synthesis of N-Acetyl-L-prolinamide

-

To the crude N-Acetyl-L-prolyl chloride (46 g) from the previous step, add 250 mL of 25% concentrated ammonia solution.

-

Stir the reaction mixture vigorously at 25 °C for 3 hours.

-

A precipitate of N-Acetyl-L-prolinamide will form.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of cold water.

-

Dry the purified product to obtain N-Acetyl-L-prolinamide.

Data Summary

The following table summarizes the quantitative data for the synthesis of N-Acetyl-L-prolinamide.

| Step | Reactant 1 | Reactant 2 | Product | Purity | Yield |

| 1: Acyl Chloride Formation | N-Acetyl-L-proline (45.11 g) | Thionyl Chloride (45 mL) | N-Acetyl-L-prolyl Chloride (46 g) | 98.3% | 91% |

| 2: Amidation | N-Acetyl-L-prolyl Chloride (46 g) | Conc. Ammonia (250 mL) | N-Acetyl-L-prolinamide (33.45 g) | 98% | 81.5% |

Visualization

The following diagram illustrates the workflow for the synthesis of N-Acetyl-L-prolinamide.

Caption: Workflow for the synthesis of N-Acetyl-L-prolinamide.

Safety Precautions

-

Thionyl chloride is a corrosive and toxic reagent. Handle it with extreme care in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated ammonia solution is corrosive and has a pungent odor. Handle it in a fume hood.

-

Follow all standard laboratory safety procedures.

Conclusion